molecular formula C31H27ClFN5 B12006885 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12006885
M. Wt: 524.0 g/mol
InChI Key: CGXWIFIURMFNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole core, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions:

    Cyclization: The formation of the pyrido[1,2-a]benzimidazole ring system may involve cyclization reactions under basic or acidic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the piperazinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, including its potential to inhibit specific enzymes or pathways in microbial or cancer cells.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Benzimidazole derivatives have been used in the development of drugs for treating infections, cancer, and other diseases. This compound’s unique structure may offer advantages in terms of potency and selectivity.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, disrupting normal cellular processes. The molecular targets may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-benzimidazole
  • 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylbenzimidazole

Uniqueness

Compared to similar compounds, 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to the presence of the pyrido[1,2-a]benzimidazole ring system and the nitrile functionality. These features may enhance its biological activity and provide unique reactivity patterns in chemical reactions.

Properties

Molecular Formula

C31H27ClFN5

Molecular Weight

524.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C31H27ClFN5/c1-21-26(18-22-6-10-24(32)11-7-22)31(38-29-5-3-2-4-28(29)35-30(38)27(21)19-34)37-16-14-36(15-17-37)20-23-8-12-25(33)13-9-23/h2-13H,14-18,20H2,1H3

InChI Key

CGXWIFIURMFNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)CC6=CC=C(C=C6)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.